molecular formula C13H20O2 B13178522 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid

1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13178522
M. Wt: 208.30 g/mol
InChI Key: XLJMPTRIKCQELA-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids This compound features a cyclohexane ring substituted with a prop-2-yn-1-yl group and a propan-2-yl group, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives followed by functional group transformations. For example:

    Step 1: Alkylation of cyclohexanone with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.

    Step 2: Reduction of the resulting product to obtain the corresponding cyclohexanol derivative.

    Step 3: Oxidation of the cyclohexanol to form the cyclohexanone derivative.

    Step 4: Alkylation with propan-2-yl bromide to introduce the propan-2-yl group.

    Step 5: Carboxylation of the resulting compound to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions where one of the alkyl groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid would depend on its specific interactions with molecular targets. Generally, compounds of this nature may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane carboxylic acid: A simpler analog without the prop-2-yn-1-yl and propan-2-yl groups.

    1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid: Lacks the propan-2-yl group.

    4-(Propan-2-yl)cyclohexane-1-carboxylic acid: Lacks the prop-2-yn-1-yl group.

Uniqueness

1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yl and propan-2-yl groups, which may confer distinct chemical and biological properties compared to its simpler analogs. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4-propan-2-yl-1-prop-2-ynylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H20O2/c1-4-7-13(12(14)15)8-5-11(6-9-13)10(2)3/h1,10-11H,5-9H2,2-3H3,(H,14,15)

InChI Key

XLJMPTRIKCQELA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CC#C)C(=O)O

Origin of Product

United States

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